9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Overview
Description
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is a spirocyclic compound characterized by a unique structural framework. This compound is part of the spirocyclic family, which is known for its distinctive combination of flexibility and limited degrees of freedom. The spirocyclic structure is often associated with drug-like properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine typically involves multiple steps. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of a piperidin-4-one derivative with an olefin in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets. For instance, its inhibitory activity against the MmpL3 protein of Mycobacterium tuberculosis is attributed to its ability to bind to the protein and disrupt its function. This inhibition can prevent the survival of the bacteria, making it a promising candidate for antituberculosis drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic derivatives such as:
- 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
- 9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride
Uniqueness
The uniqueness of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine lies in its specific structural features and biological activities. Its spirocyclic scaffold provides a combination of rigidity and flexibility, making it a versatile building block in medicinal chemistry. Additionally, its inhibitory activity against the MmpL3 protein highlights its potential as a novel antituberculosis agent .
Properties
IUPAC Name |
9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c17-15-6-11-19-16(12-15)7-9-18(10-8-16)13-14-4-2-1-3-5-14/h1-5,15H,6-13,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBNUJFQABQLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206801 | |
Record name | 1-Oxa-9-azaspiro[5.5]undecan-4-amine, 9-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-52-5 | |
Record name | 1-Oxa-9-azaspiro[5.5]undecan-4-amine, 9-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-9-azaspiro[5.5]undecan-4-amine, 9-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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